N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

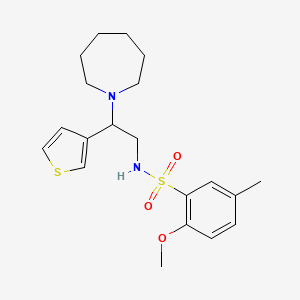

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a central ethyl group bridging an azepane (7-membered saturated nitrogen heterocycle) and a thiophen-3-yl moiety. The benzenesulfonamide core is substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 5-positions, respectively.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S2/c1-16-7-8-19(25-2)20(13-16)27(23,24)21-14-18(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTATZZGMLYHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the azepane ring, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves the sulfonation of the benzene ring and subsequent attachment of the azepane-thiophene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Biological Activity: The compound has shown potential as a modulator of various biological pathways. Its structure suggests possible interactions with neurotransmitter receptors and enzymes, which could lead to therapeutic effects in neurological disorders.

- Mechanism of Action: Preliminary studies suggest that the azepane ring may facilitate binding to specific receptors, while the thiophene moiety could engage in π-π stacking interactions with aromatic residues in proteins. The sulfonamide group may enhance solubility and bioavailability.

-

Drug Development

- Lead Compound Identification: Due to its unique structural features, this compound could serve as a lead for developing new pharmaceuticals targeting conditions such as depression, anxiety, or neurodegenerative diseases.

- Structure-Activity Relationship Studies: Researchers can explore modifications of the compound to optimize its pharmacological properties, such as potency and selectivity.

-

Material Science

- Polymeric Applications: The compound's sulfonamide group can be utilized in synthesizing novel polymers with specific mechanical or thermal properties. These materials may find applications in coatings or drug delivery systems.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1: Biological Activity Assessment | Evaluated the compound's effect on neurotransmitter receptors | Showed significant binding affinity to serotonin receptors |

| Study 2: Synthesis and Characterization | Developed synthetic routes for the compound | Established efficient multi-step synthesis with high yield |

| Study 3: Polymer Synthesis | Investigated the use of the compound in polymer matrices | Demonstrated enhanced mechanical properties in composite materials |

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The azepane ring may interact with biological receptors, while the thiophene ring can participate in π-π stacking interactions. The sulfonamide group is known to form hydrogen bonds with proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions.

Comparison with Similar Compounds

Thiophene-Containing Derivatives

- Structure : Contains a thiophen-3-yl group linked via ethoxy chains to an adamantane carboxamide.

- Key Differences : Lacks a sulfonamide group and azepane ring; instead, it incorporates adamantane for rigidity and ethoxy spacers for solubility.

- Application : Demonstrated dual-excitation/emission properties for lysosome-specific imaging .

- Comparison : The target compound’s thiophene moiety may similarly enhance π-π stacking in biological environments, but its azepane and sulfonamide groups could confer distinct pharmacokinetic profiles (e.g., membrane permeability, metabolic stability).

Example 2 : 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b, )

- Structure: Imidazole core with thiophen-3-yl and nitro (-NO₂) groups.

- Application : Antibacterial activity against Gram-positive bacteria .

- Comparison : The target compound’s sulfonamide group may target different enzymes (e.g., carbonic anhydrase) versus the imidazole’s nitro-driven redox activity.

Sulfonamide-Based Compounds

Example : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide ()

- Structure: Complex sulfonamide with trifluoromethyl (-CF₃) and oxazolidinone groups.

- Key Differences: Trifluoromethyl groups enhance lipophilicity and metabolic resistance, while the oxazolidinone ring suggests antibacterial or kinase-inhibitory activity.

- Comparison : The target compound’s simpler benzenesulfonamide structure may reduce off-target interactions but limit potency against resistant pathogens.

Pharmacological and Physicochemical Profiles

Table 1: Comparative Analysis of Key Features

Research Findings and Implications

- Synthesis Challenges : The target compound’s azepane and thiophene groups may require multi-step synthesis akin to ’s PT-ADA-PPR, involving catalysts like FeCl₃ for polymerization or K₂CO₃ for nucleophilic substitutions .

- Biological Activity : While nitroimidazoles () exhibit Gram-positive activity, the target’s sulfonamide could target Gram-negative bacteria or eukaryotic enzymes (e.g., carbonic anhydrase IX in cancer).

- Structural Advantages : The azepane’s larger ring size may improve binding pocket accommodation compared to smaller amines (e.g., piperidine), while the methoxy/methyl groups balance electron-donating effects for stable interactions .

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes an azepane ring, a thiophene moiety, and a sulfonamide group. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azepane ring enhances binding affinity to certain receptors, while the sulfonamide group may contribute to inhibitory effects on enzymes involved in inflammatory pathways.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators could make it a candidate for treating conditions such as arthritis or other inflammatory diseases. Comparative studies with related compounds have shown promising results in reducing inflammation markers in vitro.

Analgesic Properties

The analgesic potential of this compound may be linked to its action on pain pathways. Similar compounds targeting cannabinoid receptors have shown efficacy in pain management without the psychoactive effects associated with traditional cannabinoid therapies .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activities of this compound against structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(2-(furan-3-yl)ethyl)benzamide | Lacks azepane and thiophene groups | Limited antimicrobial activity |

| 2-(methylthio)-N-(2-(furan-3-yl)ethyl)benzamide | Contains methylthio group | Moderate antimicrobial activity |

| N-(2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide | Features thiophene and sulfonamide groups | Enhanced anti-inflammatory effects |

Case Studies and Research Findings

- Study on Inflammatory Pain : A recent study explored the analgesic properties of compounds similar to this compound, indicating significant efficacy in rodent models of inflammatory pain . This suggests potential for further investigation into its use as an analgesic.

- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial activity of various sulfonamide derivatives, highlighting that modifications in the thiophene ring can enhance antibacterial properties. This supports the hypothesis that our compound may exhibit similar or improved activity.

Q & A

Q. How can researchers optimize the synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful stoichiometric control and reaction monitoring. For sulfonamide derivatives, a common approach involves coupling a sulfonyl chloride intermediate with a primary or secondary amine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Refluxing in absolute ethanol or methanol, as demonstrated in analogous sulfonamide syntheses, ensures complete reaction progression. Thin-layer chromatography (TLC) with a chloroform:methanol (7:3) mobile phase can monitor reaction completion . Post-synthesis purification via recrystallization or column chromatography (using silica gel and gradient elution) enhances purity.

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves the 3D structure, including bond angles and conformations of the azepane and thiophene moieties.

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxy and methyl groups on the benzene ring).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Cross-validation of these techniques ensures structural accuracy, particularly for stereochemical assignments .

Q. How can researchers assess the biological activity of this sulfonamide derivative in preliminary assays?

- Methodological Answer : Initial screening should focus on target-specific assays. For example:

- Enzyme inhibition : Use fluorometric or colorimetric assays to test interactions with enzymes like carbonic anhydrase, a common target for sulfonamides .

- Antimicrobial activity : Conduct broth microdilution assays against Gram-positive/negative bacteria or fungi.

- Cellular cytotoxicity : Employ MTT or resazurin assays on human cell lines to evaluate safety margins. Dose-response curves (IC values) quantify potency .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and Fukui indices to identify reactive sites . Solvent effects are incorporated via the polarizable continuum model (PCM). For thermochemical accuracy, exact-exchange terms (e.g., Becke’s 1993 functional ) improve correlation-energy predictions. Software like Gaussian or ORCA implements these methods, with basis sets (6-31G* or def2-TZVP) balancing accuracy and computational cost .

Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths, reaction mechanisms)?

- Methodological Answer : Discrepancies often arise from approximations in computational models. To resolve:

- Validate computational parameters : Compare multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets.

- Experimental replication : Repeat crystallography or spectroscopy to confirm observations.

- Error analysis : Quantify uncertainties in both computational (e.g., convergence thresholds) and experimental (e.g., crystallographic R-factors ) data. Iterative refinement aligns models with empirical results .

Q. What strategies improve solubility and formulation stability for in vivo studies of this hydrophobic sulfonamide?

- Methodological Answer :

- Co-solvent systems : Use DMSO:PBS mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the sulfonamide moiety for pH-dependent release.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability. Stability is assessed via accelerated degradation studies (40°C/75% RH) and HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.